molecular formula C18H17N3OS B2599780 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 863588-60-7

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide

Cat. No. B2599780
CAS RN: 863588-60-7
M. Wt: 323.41
InChI Key: NMUBCGCFYDRSCU-UHFFFAOYSA-N
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Description

“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide” is a type of N-heterocyclic compound . It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .


Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . A series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Molecular Structure Analysis

The structures of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines exhibit potent antioxidant properties. These compounds can scavenge free radicals, protecting cells from oxidative damage. Researchers have identified novel thiazolo[4,5-b]pyridines with high antioxidant activity, making them promising candidates for combating oxidative stress-related diseases .

Antimicrobial Properties

Certain thiazolo[4,5-b]pyridine derivatives demonstrate antimicrobial effects. These compounds inhibit the growth of bacteria, fungi, and other microorganisms. Their activity against pathogens suggests potential applications in developing new antimicrobial agents .

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been investigated for herbicidal properties. These compounds may interfere with plant growth processes, making them relevant in agriculture and weed control .

Anti-inflammatory Effects

Researchers have reported thiazolo[4,5-b]pyridines with anti-inflammatory activity. These molecules could potentially modulate inflammatory pathways and serve as therapeutic agents for inflammatory conditions .

Antitumor Potential

Novel thiazolo[4,5-b]pyridines have been identified as antitumor agents. Their ability to inhibit tumor cell growth and proliferation makes them valuable candidates for cancer therapy .

Histamine H3 Receptor Antagonists

Some thiazolo[4,5-b]pyridines act as histamine H3 receptor antagonists. These compounds may play a role in modulating neurotransmitter release and have implications for neurological disorders .

Future Directions

The research on these N-heterocyclic compounds is ongoing, and they show promise in the field of medicinal chemistry due to their potent PI3K inhibitory activity . Further studies are needed to explore their potential applications in the treatment of diseases.

properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-16(12-4-1-2-5-12)20-14-9-7-13(8-10-14)17-21-15-6-3-11-19-18(15)23-17/h3,6-12H,1-2,4-5H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUBCGCFYDRSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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